![molecular formula C20H8Br2N2NaO9 B213172 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, disodium salt CAS No. 548-24-3](/img/structure/B213172.png)

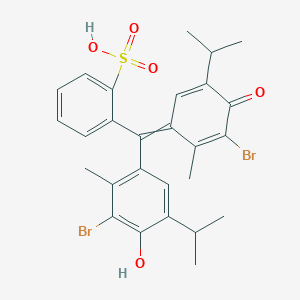

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C.I. Acid Red 91, also known as Eosin Bluish or Imperial Red, is a chemical compound with the molecular formula C20H6Br2N2Na2O9 and a molecular weight of 624.06 . It appears as an amber to brown powder or crystal .

Physical And Chemical Properties Analysis

C.I. Acid Red 91 is a solid at 20°C . It has a maximum absorption wavelength between 514.0 and 518.0 nm in water . The absorbance (E1%1cm) is above 850 in water at wavelengths between 514.0 and 518.0 nm .

Scientific Research Applications

Electrocoagulation and Electrooxidation

A study demonstrated the effective decolorization of an aqueous C.I. Acid Red 2 solution using electrolysis with iron as an anode. This process achieved over 98% decolorization efficiency in 40 minutes, attributed to the synergistic effect of electrocoagulation and electrooxidation. Electrocoagulation results from electrogenerated iron hydroxide, while electrooxidation is due to electrogenerated ferric ions (Zhang et al., 2009).

DNA Binding Mechanism

Another research utilized molecular docking techniques to explore how C.I. Acid Red 73, a reactive azo dye, binds to DNA. The study revealed the dye's capability to interact with DNA's minor groove, exhibiting CGT sequence selectivity and potential for intercalative binding under specific conditions. This insight is crucial for molecular dynamics simulations and toxicology studies of the dye (Guo, Yue, & Gao, 2011).

Optimization of Decolorization Processes

The optimization of the electrocoagulation process for removing C.I. Acid Red 14 azo dye was examined using response surface methodology (RSM). This study focused on determining the optimal conditions for maximum color removal efficiency, revealing the significance of RSM in optimizing treatment processes and achieving high dye removal rates (Aleboyeh, Daneshvar, & Kasiri, 2008).

Electrochemical Properties

The electrical properties of a mixture of C.I. Acid Red 2 and fullerene in a liquid crystal were studied. This research highlighted how the real and imaginary components of the dielectric constant and AC conductivity vary with frequency, offering insights into the dominant conduction processes in such mixtures (Okutan, San, Köysal, & Şentürk, 2010).

Advanced Fenton Process

Research on the degradation of C.I. Acid Red 73 using an advanced Fenton process based on zero-valent iron and hydrogen peroxide was conducted. The study explored various parameters affecting the degradation efficiency, providing insights into the process's effectiveness in removing color and COD values from wastewater (Fu, Wang, & Tang, 2010).

Analytical Applications

An electrochemical reduction study of C.I. Acid Red 18 on multi-walled carbon nanotubes was performed. This research proposed a novel method for determining C.I. Acid Red 18 in soft drinks, showcasing the potential application of such methods in the food industry (Song, 2010).

Safety and Hazards

In case of inhalation, it is advised to remove the victim to fresh air and keep at rest. If skin contact occurs, contaminated clothing should be removed immediately and the skin should be rinsed with water. If eye contact occurs, rinse cautiously with water for several minutes. If ingested, medical advice should be sought .

properties

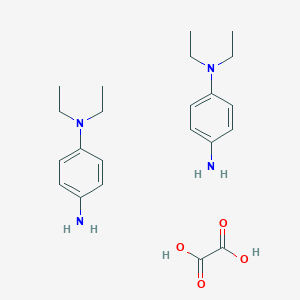

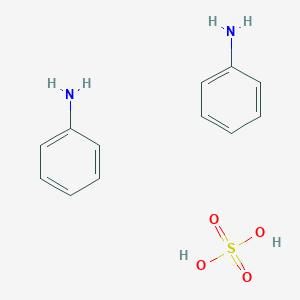

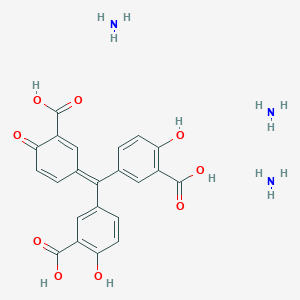

| { "Design of the Synthesis Pathway": "C.I. Acid Red 91 can be synthesized through a diazotization-coupling reaction pathway.", "Starting Materials": [ "4-Aminobenzoic acid", "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Diazotization of sulfanilic acid\n- Dissolve 10 g of sulfanilic acid in 100 mL of water and add 10 mL of hydrochloric acid.\n- Cool the solution to 0-5°C and add a solution of 5.4 g of sodium nitrite in 20 mL of water.\n- Stir the mixture for 30 minutes and then add a solution of 6 g of sodium hydroxide in 20 mL of water.\n- Keep stirring the mixture for 15 minutes and filter the diazonium salt.", "Step 2: Coupling reaction\n- Dissolve 10 g of 4-aminobenzoic acid in 100 mL of water and add the diazonium salt solution.\n- Keep the mixture at 0-5°C and stir for 2 hours.\n- Filter the resulting product and wash it with water.\n- Dry the product at 60°C and obtain C.I. Acid Red 91." ] } | |

CAS RN |

548-24-3 |

Molecular Formula |

C20H8Br2N2NaO9 |

Molecular Weight |

603.1 g/mol |

IUPAC Name |

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8Br2N2O9.Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;/h1-6,25-26H; |

InChI Key |

LXPLFSYCGARHMW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-].[Na] |

Other CAS RN |

548-24-3 |

Pictograms |

Corrosive |

synonyms |

Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury](/img/structure/B213090.png)

![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)